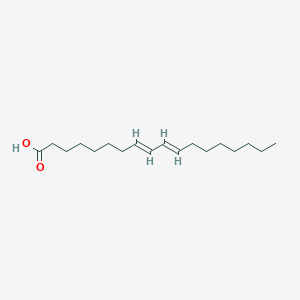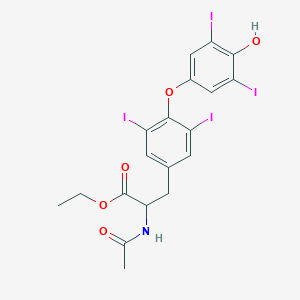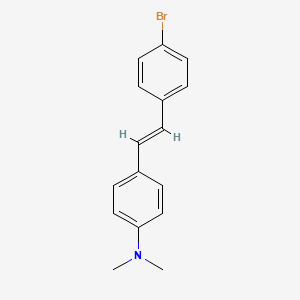
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is an organic compound that features a bromophenyl group attached to an ethenyl group, which is further connected to a benzenamine structure with N,N-dimethyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- typically involves a multi-step process. One common method includes the following steps:
Ethenylation: The addition of an ethenyl group to the bromophenyl structure.
N,N-Dimethylation: The final step involves the methylation of the amine group to achieve the N,N-dimethyl substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ethenyl group or the bromophenyl structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce various functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(2-(4-Chlorophenyl)ethenyl)benzenamine, N,N-dimethyl-: Similar structure with a chlorine atom instead of bromine.
(E)-4-(2-(4-Fluorophenyl)ethenyl)benzenamine, N,N-dimethyl-: Similar structure with a fluorine atom instead of bromine.
(E)-4-(2-(4-Methylphenyl)ethenyl)benzenamine, N,N-dimethyl-: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- lies in its bromine substitution, which can influence its reactivity and interactions compared to other similar compounds. The presence of the bromine atom can affect the compound’s electronic properties and its behavior in various chemical reactions.
Propiedades
| 14563-31-6 | |
Fórmula molecular |
C16H16BrN |
Peso molecular |
302.21 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+ |
Clave InChI |
OJAOHXMMLZIIOY-ONEGZZNKSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




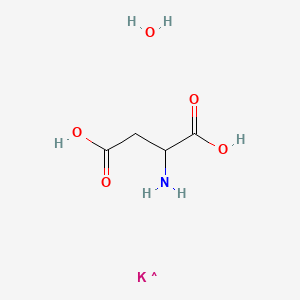
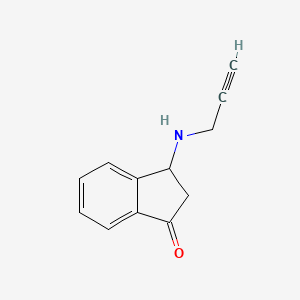

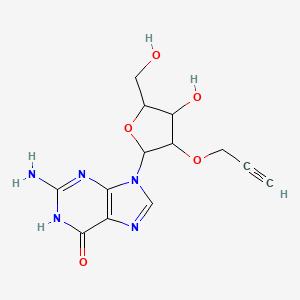
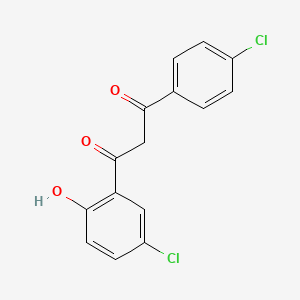

![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)
